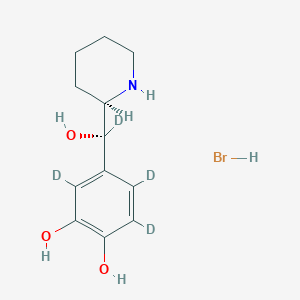
2-Fluoropentylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors. 2-Fluoropentylindole is the base structure for various synthetic CBs that feature a fluorine atom at the two position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolism and Biochemical Analysis
- 2-Fluoropentylindole derivatives, like 5F-AB-PINACA, are metabolized in the human body, leading to the production of various metabolites. These metabolites are generated through biotransformations such as carboxamide hydrolysis, hydroxylation, ketone formation, carboxylation, and oxidative defluorination, producing compounds like 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015). Similar metabolic pathways are observed for other related synthetic cannabinoids (Wohlfarth et al., 2014).
Synthesis and Chemical Properties
- Efficient methods have been developed for synthesizing 2-fluoroindole derivatives, including 2-fluoropentylindole, using difluorocarbene. This process involves a formal [4+1] cyclization from ortho-vinylanilines, providing significant synthetic advantages and enabling the study of their fundamental properties and applications (Jianke Su et al., 2021).
- The development of 2-aroylindole derivatives has shown that these compounds exhibit high cytotoxicity against various human carcinoma cell lines and interfere with the mitotic spindle apparatus, destabilizing microtubules (Mahboobi et al., 2001).
Bioimaging and Sensing Applications
- Coumarin-based fluorogenic probes, which may include 2-fluoropentylindole structures, have been developed for selective and sensitive fluorescence detection of ions like Cu(2+), demonstrating their potential in biological applications and fluorescence microscopic imaging (H. Jung et al., 2009).
Propriétés
Nom du produit |
2-Fluoropentylindole |
|---|---|
Formule moléculaire |
C13H16FN |
Poids moléculaire |
205.3 |
Nom IUPAC |
1-(2-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-5-12(14)10-15-9-8-11-6-3-4-7-13(11)15/h3-4,6-9,12H,2,5,10H2,1H3 |
Clé InChI |
SPWGOILFUYHPLW-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C=CC2=CC=CC=C21)F |
Apparence |
Assay:≥95%A solution in methanol |
Synonymes |
1-(2-fluoropentyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





